Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate is a chemical compound with the molecular formula C12H13F3O4 and a molecular weight of 278.22 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a phenoxyacetate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxyacetate moiety can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique trifluoroethoxy group.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate can be compared with similar compounds such as:
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: This compound also contains a trifluoroethoxy group but has a different functional group (phosphoryl) attached to the acetate moiety.
2,2,2-Trifluoroethyl vinyl ether: This compound features a vinyl ether group and is used in different applications, such as inhaled drugs.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
160969-01-7 |
---|---|
Molekularformel |
C12H13F3O4 |
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate |
InChI |
InChI=1S/C12H13F3O4/c1-2-17-11(16)7-18-9-5-3-4-6-10(9)19-8-12(13,14)15/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
SGBYKGHECSAYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=CC=C1OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.